1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate
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Overview
Description
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is an organic compound that features a piperidine ring substituted with an acetyloxy group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate typically involves the esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine with benzoic acid, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and a catalyst like pyridine. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Substitution: The acetyloxy group can be replaced by other nucleophiles in substitution reactions.
Oxidation: The piperidine ring can be oxidized to form N-oxides under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (pH <2) or aqueous base (pH >9) can be used for hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products:
Hydrolysis: 4-hydroxy-2,2,6,6-tetramethylpiperidine and benzoic acid.
Substitution: Various substituted piperidine derivatives.
Oxidation: Piperidine N-oxides.
Scientific Research Applications
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism by which 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate exerts its effects involves the interaction of its functional groups with specific molecular targets. The acetyloxy group can act as a protecting group, while the benzoate ester can participate in esterification reactions. The piperidine ring may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
- 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate
- 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl propionate
- 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl butyrate
Uniqueness: 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is unique due to the presence of the benzoate ester, which imparts distinct chemical and biological properties compared to other similar compounds. The benzoate group can enhance the compound’s lipophilicity and influence its interaction with biological membranes and proteins .
Properties
IUPAC Name |
(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(20)23-19-17(2,3)11-15(12-18(19,4)5)22-16(21)14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBSTAUWUDEKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)OC(=O)C2=CC=CC=C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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